molecular formula C16H24ClF3N2 B13689515 N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride

N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride

Cat. No.: B13689515
M. Wt: 336.82 g/mol
InChI Key: DERMPOBTHSIYDP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a trifluoromethyl group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride typically involves the alkylation of 3-(trifluoromethyl)phenethylamine with N,N-dimethylpiperidine under controlled conditions. The reaction is often carried out in the presence of a suitable base, such as sodium hydride, and a solvent like benzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Benzene, toluene, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-(trifluoromethyl)benzamide
  • 1-(4-Fluorophenyl)cyclopentane-1-carbonitrile
  • 1-[3-(Trifluoromethyl)phenyl]cyclopentane-1-carbonitrile

Uniqueness

N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H24ClF3N2

Molecular Weight

336.82 g/mol

IUPAC Name

N,N-dimethyl-3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-3-amine;hydrochloride

InChI

InChI=1S/C16H23F3N2.ClH/c1-21(2)15(8-4-10-20-12-15)9-7-13-5-3-6-14(11-13)16(17,18)19;/h3,5-6,11,20H,4,7-10,12H2,1-2H3;1H

InChI Key

DERMPOBTHSIYDP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCNC1)CCC2=CC(=CC=C2)C(F)(F)F.Cl

Origin of Product

United States

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